An In-Depth Technical Guide to the Structure Elucidation of 2-methyl-1H-indazol-3(2H)-one
An In-Depth Technical Guide to the Structure Elucidation of 2-methyl-1H-indazol-3(2H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Unambiguous determination of its substitution pattern, particularly N-alkylation, is critical for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 2-methyl-1H-indazol-3(2H)-one, a representative N-substituted indazolone. We will detail a multi-technique, self-validating analytical workflow, moving from foundational molecular formula determination to the definitive assignment of regiochemistry. Each section explains the causality behind the chosen experiment and provides field-proven protocols, culminating in a cohesive, evidence-based structural confirmation.
Introduction: The Challenge of Indazolone Regiochemistry
Indazole-containing derivatives are of significant interest due to their wide range of biological activities.[1] The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation. The resulting regioisomers, for instance, 1-methyl- vs. 2-methyl-indazol-3-one, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, precise and irrefutable structure determination is not merely an academic exercise; it is a fundamental requirement in drug discovery and development.
This guide uses 2-methyl-1H-indazol-3(2H)-one as a case study to demonstrate a robust analytical cascade. We will systematically build the structural argument from the ground up, ensuring each piece of data corroborates the others.
Foundational Analysis: Confirming Molecular Formula and Key Functional Groups
Before delving into complex connectivity, the elemental composition and primary functional groups must be established. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is chosen over standard MS to obtain a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the confident determination of the compound's elemental formula, a critical first step that constrains all subsequent structural hypotheses. For 2-methyl-1H-indazol-3(2H)-one (C₈H₈N₂O), the expected exact mass provides a clear target for validation.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive ESI is typically effective for nitrogen-containing heterocycles, as they are readily protonated to form [M+H]⁺ ions.
-
Scan Range: Set the scan range from m/z 100 to 500 to ensure capture of the parent ion.[2]
-
Resolution: Set the instrument to a high-resolution mode (>60,000 FWHM).
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value.
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Formula | C₈H₈N₂O | - | - |
| [M+H]⁺ | 149.06584 | 149.0658 | < 2.0 |
This result strongly validates the elemental formula of C₈H₈N₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. For 2-methyl-1H-indazol-3(2H)-one, the most diagnostic feature is the carbonyl (C=O) group of the cyclic amide (lactam) ring. Its vibrational frequency provides direct evidence of this functionality.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Frequency Range (cm⁻¹) | Assignment | Significance for Structure |
| ~3050-3150 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2900-3000 | Aliphatic C-H Stretch | Corresponds to the N-methyl group. |
| ~1660-1690 | C=O Stretch (Lactam) | Crucial evidence for the indazolone ring system.[3] The position is characteristic of a five-membered ring lactam fused to an aromatic ring. |
| ~1600, ~1475 | C=C Stretch | Aromatic ring vibrations. |
The strong absorption band around 1670 cm⁻¹ is a definitive indicator of the carbonyl group within the heterocyclic core.
Unambiguous Structure Determination via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[4] A suite of 1D and 2D NMR experiments not only confirms the carbon-hydrogen framework but, most importantly, provides the through-bond connectivity information needed to definitively place the methyl group on N2.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: Mapping the Atoms
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). ¹³C NMR reveals the number of unique carbon atoms. Together, they provide a complete census of the C-H framework.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Record a standard ¹H spectrum.
-
Record a proton-decoupled ¹³C spectrum.
-
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH = 7.26 and δC = 77.16 ppm).
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.6-7.8 | m | 2H | H-4, H-7 |
| Aromatic | ~7.2-7.4 | m | 2H | H-5, H-6 |
| Methyl | ~3.5 | s | 3H | N-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | ~165.0 | C=O (C3) |
| Aromatic | ~140.0 | C7a |
| Aromatic | ~130-135 | C-H |
| Aromatic | ~120-128 | C-H |
| Aromatic | ~110.0 | C-H |
| Aromatic | ~125.0 | C3a |
| Methyl | ~30.0 | N-CH₃ |
Note: Precise chemical shifts can vary based on solvent and concentration.
The 1D spectra confirm four aromatic protons, a three-proton singlet characteristic of a methyl group not adjacent to a proton, and eight carbon signals (six aromatic, one carbonyl, one methyl), consistent with the proposed structure. However, this data alone cannot distinguish between the N1 and N2 isomers.
2D NMR: Establishing Connectivity and Proving Regiochemistry
Expertise & Causality: Two-dimensional NMR experiments are essential for mapping the connectivity of atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is used to definitively assign the ¹H signals to their corresponding ¹³C signals.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining regiochemistry.[7] It reveals correlations between protons and carbons that are two or three bonds away. The crucial correlation will be between the N-methyl protons and the carbons of the indazole ring system.
-
Using the same sample prepared for 1D NMR, acquire standard gradient-selected HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to emphasize ²J and ³J correlations.
The key to distinguishing the 2-methyl isomer from the 1-methyl isomer lies in the long-range correlations from the N-methyl protons.
-
In the 2-methyl isomer: The methyl protons (at ~3.5 ppm) are three bonds away from the bridgehead carbons C3a and C7a, and two bonds away from the carbonyl carbon C3. Therefore, we expect to see HMBC cross-peaks connecting the methyl proton signal to the carbon signals of C3 and C3a/C7a .
-
In the hypothetical 1-methyl isomer: The methyl protons would be three bonds away from C7a and the imine-like carbon C3. No correlation to C3a would be expected.
The observation of a clear correlation between the methyl protons and the quaternary carbon C3a is unambiguous proof of the 2-methyl substitution pattern.
Caption: Key HMBC correlations confirming the 2-methyl position.
Final Confirmation: Synthesizing the Evidence
The structure of 2-methyl-1H-indazol-3(2H)-one is confirmed through the congruent and self-validating data from multiple orthogonal techniques:
-
HRMS: Established the correct elemental formula of C₈H₈N₂O.
-
FTIR: Confirmed the presence of the critical lactam C=O functional group.
-
¹H & ¹³C NMR: Provided a complete inventory of all carbon and hydrogen atoms and their immediate electronic environments.
-
HSQC & HMBC NMR: Mapped the precise connectivity of the molecular skeleton and, most critically, provided the unambiguous long-range correlation between the N-methyl protons and the C3a bridgehead carbon, which is only possible in the 2-methyl regioisomer.
This multi-faceted approach provides an unshakeable foundation for the structural assignment, meeting the rigorous standards required for publication, patent filing, and regulatory submission in the field of drug development.
References
-
Elguero, J., Fruchier, A., & Pardo, C. (1974). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 52(15), 2744-2749. [Link]
-
Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry, 20(2), 77-80. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
